molecular formula C16H17N5OS2 B2670474 2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide CAS No. 1808661-27-9

2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No.: B2670474
CAS No.: 1808661-27-9
M. Wt: 359.47
InChI Key: JSDUXBXRWCRXMS-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, an imidazole ring, a thiazole ring, a pyrimidine ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diaryl furans .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several heterocyclic rings, including an imidazole ring and a thiazole ring. These rings are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the various functional groups and rings in its structure. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and rings. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the search results, compounds with similar structures have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. It’s important to note that while some thiazole derivatives have been found to have beneficial pharmaceutical effects, they may also have potential side effects .

Future Directions

Research in the field of chemistry of imidazo[2,1-b]thiazines, which are related to the compound , has been supplemented by new synthetic methods for their preparation . Future research could focus on further exploring these synthetic methods, as well as investigating the potential biological activities of this compound .

Properties

IUPAC Name

2-cyclopropyl-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-9-12(15(23-2)20-13(18-9)10-3-4-10)14(22)17-7-11-8-21-5-6-24-16(21)19-11/h5-6,8,10H,3-4,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDUXBXRWCRXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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